molecular formula C25H45KN2O3 B12761612 Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt CAS No. 74051-85-7

Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt

Cat. No.: B12761612
CAS No.: 74051-85-7
M. Wt: 460.7 g/mol
InChI Key: OGFNOYRPSLAVIQ-RRABGKBLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt is a complex organic compound It is characterized by the presence of a propanoic acid moiety linked to an imidazole ring, which is further substituted with an 8-heptadecenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt typically involves multiple steps. One common approach is the reaction of 8-heptadecenylamine with ethylene oxide to form 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol. This intermediate is then reacted with propanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as potassium hydroxide to facilitate the formation of the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to cell signaling and membrane interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can interact with active sites of enzymes, modulating their activity. Additionally, the hydrophobic 8-heptadecenyl group can interact with lipid membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, sodium salt
  • Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, calcium salt

Uniqueness

The potassium salt of propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)- is unique due to its specific ionic interactions and solubility properties. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different biological activities and solubility in various solvents, making it suitable for specific applications.

Properties

CAS No.

74051-85-7

Molecular Formula

C25H45KN2O3

Molecular Weight

460.7 g/mol

IUPAC Name

potassium;3-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoate

InChI

InChI=1S/C25H46N2O3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h9-10H,2-8,11-23H2,1H3,(H,28,29);/q;+1/p-1/b10-9+;

InChI Key

OGFNOYRPSLAVIQ-RRABGKBLSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCOCCC(=O)[O-].[K+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.